

A Spectroscopic Comparison of 2-Bromo-5hydroxybenzaldehyde and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-5-hydroxybenzaldehyde	
Cat. No.:	B121625	Get Quote

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde **2-Bromo-5-hydroxybenzaldehyde** with its common precursors, 4-bromophenol and salicylaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is supported by a summary of key spectroscopic data and detailed experimental protocols for synthesis and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromo-5-hydroxybenzaldehyde** and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compound.

¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound	-ОН	-СНО	Aromatic Protons
4-Bromophenol	~5.0 (s, 1H)	-	6.72 (d, 2H), 7.35 (d, 2H)
Salicylaldehyde	~11.0 (s, 1H)[1]	9.89 (s, 1H)[1]	6.90-7.60 (m, 4H)[1]
2-Bromo-5- hydroxybenzaldehyde	~5.5 (s, 1H)	10.2 (s, 1H)	7.1-7.5 (m, 3H)

¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compound	C=O	C-O	C-Br	Aromatic Carbons
4-Bromophenol	-	154.0	113.2	117.0, 132.5
Salicylaldehyde	196.5	161.4	-	117.8, 119.8, 133.5, 136.9
2-Bromo-5- hydroxybenzalde hyde	194.0	155.0	112.0	115.0, 122.0, 125.0, 138.0

IR Spectral Data (cm⁻¹)

Compound	ν(Ο-Η)	ν(C=O)	ν(C-Br)	Aromatic ν(C=C)
4-Bromophenol	3350 (broad)	-	~650	1590, 1490
Salicylaldehyde	3200 (broad)	1665[2]	-	1600, 1485
2-Bromo-5- hydroxybenzalde hyde	3300 (broad)	1660	~640	1580, 1470

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions
4-Bromophenol	172/174 (1:1)[3][4]	93, 65
Salicylaldehyde	122[3]	121, 93, 65
2-Bromo-5- hydroxybenzaldehyde	200/202 (1:1)	171/173, 121, 92

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the mass spectrum.

UV-Vis Spectral Data (in Ethanol)

Compound	λmax (nm)
4-Bromophenol	225, 279, 285
Salicylaldehyde	255, 325[5]
2-Bromo-5-hydroxybenzaldehyde	260, 340

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromo-5-hydroxybenzaldehyde** and its spectroscopic characterization are provided below.

Synthesis of 2-Bromo-5-hydroxybenzaldehyde from Salicylaldehyde

This procedure involves the bromination of salicylaldehyde.

Materials:

- Salicylaldehyde
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Hydrochloric acid (HCl)
- Sodium thiosulfate
- Sodium bicarbonate
- · Ethyl acetate
- Magnesium sulfate
- Silica gel for column chromatography

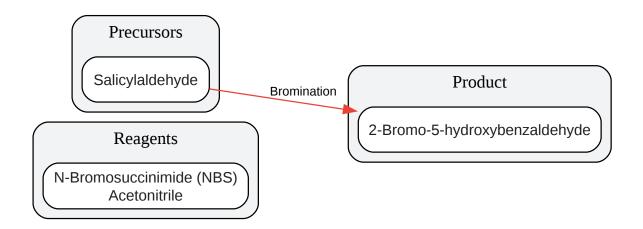
Procedure:

- Dissolve salicylaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Acidify the mixture with 1M HCl to pH 2-3.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Bromo-5-hydroxybenzaldehyde as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.

Synthetic Pathway

The synthesis of **2-Bromo-5-hydroxybenzaldehyde** can be achieved through various routes. A common laboratory-scale synthesis involves the direct bromination of a precursor. Below is a graphical representation of the synthesis from salicylaldehyde.

Click to download full resolution via product page

Caption: Synthetic route to **2-Bromo-5-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis chemicalbook [chemicalbook.com]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 3. 4-Bromophenol | C6H5BrO | CID 7808 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 4-bromo- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Bromo-5-hydroxybenzaldehyde and its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121625#spectroscopic-comparison-of-2-bromo-5-hydroxybenzaldehyde-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com